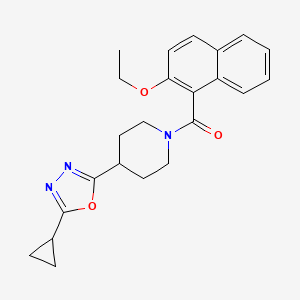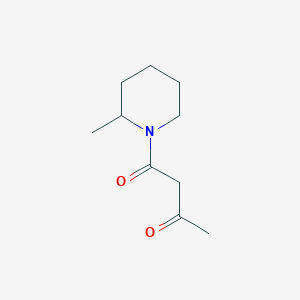
1-Acetoacetyl-2-Methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions like the cascade SN2′–SNAr, elimination, and 1,5‐Hydride Shift Reactions, as demonstrated by Gupta et al. (2016) in their efficient, one-pot, metal-free synthesis of 9,10‐dihydroacridines using acetylacetone/methyl acetoacetate (Gupta, Bharadwaj, & Singh, 2016). Such methodologies could potentially be adapted for synthesizing 1-Acetoacetyl-2-Methylpiperidine by tailoring the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often includes complex arrangements and bonding patterns, as seen in the study by Kondo (1978) on 2-acetoacetamido derivatives, highlighting the importance of NMR spectroscopy in determining configurations and conformations (Kondo, 1978).
Chemical Reactions and Properties
Chemical reactions involving compounds with acetyl or acetoacetyl groups, like the de-O-chloroacetylation reaction discussed by Sogabe et al. (2006), showcase the reactivity and potential chemical transformations of this compound. Such reactions can significantly alter the chemical properties and reactivity of the molecule (Sogabe, Ando, Koketsu, & Ishihara, 2006).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting points, and crystalline structure, offer insights into the behavior of this compound. The study on 5-acetyl-2'-deoxyuridine by Barr et al. (1980) provides an example of how crystal structure analysis can reveal detailed information about molecular arrangement and interactions (Barr, Chananont, Hamor, Jones, O'Leary, & Walker, 1980).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, can be deduced from the behavior of structurally or functionally similar compounds. For instance, the vibrational spectroscopic and molecular docking studies on 2-acetylamino-5-bromo-6-methylpyridine by Premkumar et al. (2016) highlight the utility of theoretical and experimental analyses in understanding the chemical nature and potential biological activity of such molecules (Premkumar, Rekha, Mohamed Asath, Mathavan, & Milton Franklin Benial, 2016).
Applications De Recherche Scientifique
Synthesis of Antimicrobial Compounds
1-Acetoacetyl-2-Methylpiperidine plays a role in the synthesis of antimicrobial compounds. For instance, it's involved in the formation of new 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indole-2-ones, which are then used to produce compounds with significant antibacterial and antifungal activities (Gadaginamath et al., 2005).
Role in Hydrodenitrogenation
In the study of hydrodenitrogenation (HDN), a process important in the refining of crude oil, this compound is used to understand the role of β-hydrogen atoms. The research suggests that methyl groups, despite offering extra β-hydrogen atoms, don't contribute to elimination but rather hinder the process by affecting the adsorption of molecules, indicating a specific role in the HDN process (Egorova et al., 2002).
Surface Modification of Cotton Fabrics
This compound is involved in the surface modification of cotton fabrics. The acetoacetyl group, attached to the cotton fabric surface, allows for post-modification with various molecules, imparting the fabric with hydrophobic and antibacterial properties. This innovative approach showcases the compound's potential in creating high-performance textiles with multiple functionalities (Rong et al., 2019).
Understanding Molecular Structures
The compound also aids in understanding the molecular structure and interactions in specific chemical systems. For example, it's used in the study of the molecular structure of bis(N-methylpiperidine betaine) monocation with a short hydrogen bond, shedding light on the structural dynamics influenced by different anions (Szafran et al., 2005).
Advanced NMR Spectroscopy
This compound is also used in advanced NMR spectroscopy methods, such as the 1-D selective nuclear Overhauser effect (NOE) experiment, for structural characterization of synthesized molecules. This application is crucial in organic laboratories for unambiguous structure determination (Hopson et al., 2018).
Catalysis in Organic Synthesis
The compound finds use in catalysis, notably in the intramolecular oxidative amination of aminoalkenes to produce cyclic imines and indoles, showcasing its utility in facilitating complex organic synthesis reactions (Kondo et al., 2002).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which 1-acetoacetyl-2-methylpiperidine is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that piperidine derivatives can affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-3-4-6-11(8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFIWRPCZDYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)
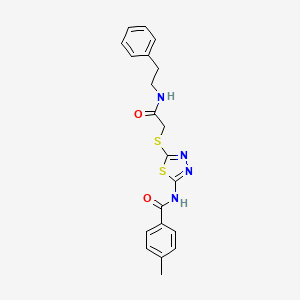
![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)
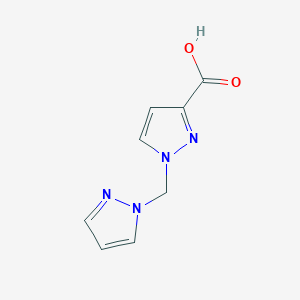
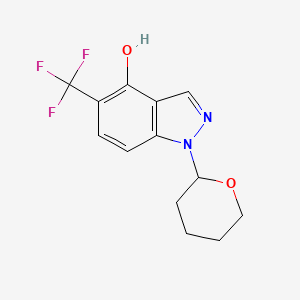

![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)
